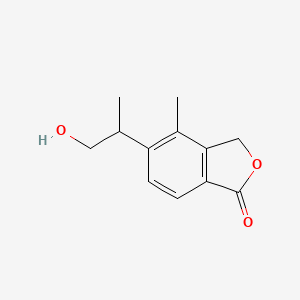
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one
Descripción general
Descripción
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one is a chemical compound with a complex structure that includes a benzofuran ring substituted with hydroxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 2-hydroxy-2-methylpropiophenone
- 2-hydroxy-4-methylpropiophenone
Uniqueness
What sets 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other benzofuran derivatives may not be as effective.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-7(5-13)9-3-4-10-11(8(9)2)6-15-12(10)14/h3-4,7,13H,5-6H2,1-2H3 |
Clave InChI |
QSGDBIYQCVBYIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1COC2=O)C(C)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














